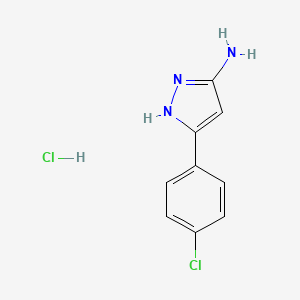
5-Amino-3-(4-chlorophenyl)pyrazole Hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-Amino-3-(4-chlorophenyl)pyrazole Hydrochloride is a chemical compound with the molecular formula C9H8ClN3. It is a derivative of pyrazole, a five-membered heterocyclic compound containing two nitrogen atoms. This compound is known for its applications in various fields, including medicinal chemistry, organic synthesis, and industrial processes .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Amino-3-(4-chlorophenyl)pyrazole Hydrochloride typically involves the reaction of substituted phenylhydrazines with substituted 1-aminocinnamonitriles. This reaction is catalyzed by a base, such as sodium hydroxide, and is carried out in an organic solvent like ethanol . The reaction conditions include refluxing the mixture for several hours to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize the reaction conditions and increase the yield. The use of heterogeneous catalysts, such as Amberlyst-70, can also enhance the efficiency of the synthesis process .
化学反応の分析
Types of Reactions
5-Amino-3-(4-chlorophenyl)pyrazole Hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; conditionsacidic or basic medium.
Reduction: Sodium borohydride, lithium aluminum hydride; conditionsanhydrous solvents like tetrahydrofuran.
Substitution: Nucleophiles like hydroxylamine, ammonia; conditionsreflux in ethanol or methanol.
Major Products Formed
Oxidation: Formation of corresponding oxides.
Reduction: Formation of reduced amines.
Substitution: Formation of substituted pyrazoles.
科学的研究の応用
5-Amino-3-(4-chlorophenyl)pyrazole Hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anticancer and anti-inflammatory activities.
Industry: Utilized in the production of agrochemicals and pharmaceuticals.
作用機序
The mechanism of action of 5-Amino-3-(4-chlorophenyl)pyrazole Hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. For example, it can act as an inhibitor of certain kinases, which play a crucial role in cell signaling pathways. The compound’s structure allows it to bind to the active sites of these enzymes, thereby modulating their activity and affecting various biological processes .
類似化合物との比較
Similar Compounds
- 5-Amino-3-(4-bromophenyl)pyrazole
- 5-Amino-3-(4-fluorophenyl)pyrazole
- 5-Amino-3-(4-methylphenyl)pyrazole
Uniqueness
5-Amino-3-(4-chlorophenyl)pyrazole Hydrochloride is unique due to the presence of the chlorine atom, which imparts distinct chemical and physical properties. This chlorine substituent can influence the compound’s reactivity, solubility, and interaction with biological targets, making it a valuable compound for various applications .
特性
分子式 |
C9H9Cl2N3 |
|---|---|
分子量 |
230.09 g/mol |
IUPAC名 |
5-(4-chlorophenyl)-1H-pyrazol-3-amine;hydrochloride |
InChI |
InChI=1S/C9H8ClN3.ClH/c10-7-3-1-6(2-4-7)8-5-9(11)13-12-8;/h1-5H,(H3,11,12,13);1H |
InChIキー |
VQTYSUCAYGUZHG-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=CC=C1C2=CC(=NN2)N)Cl.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


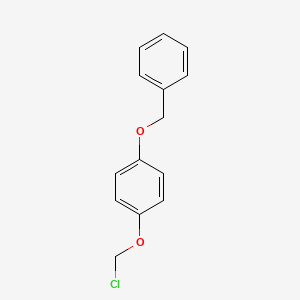
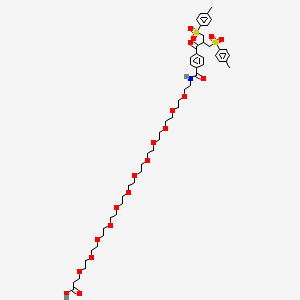
![[(6S,8S,9R,10S,11S,13S,14S,16R,17R)-6,9-difluoro-11-hydroxy-17-(iodomethylsulfanylcarbonyl)-10,13,16-trimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl] propanoate](/img/structure/B13712692.png)
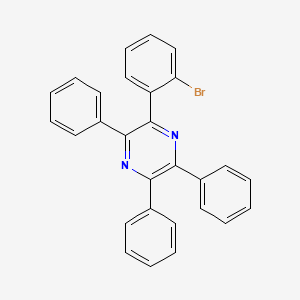
![5-Bromo-4-[4-(trifluoromethyl)phenyl]imidazole-2-carbaldehyde](/img/structure/B13712702.png)
![2-[(2-methylpropan-2-yl)oxycarbonylamino]-5-[phenylmethoxycarbonyl-(N-phenylmethoxycarbonylcarbamimidoyl)amino]pentanoic acid](/img/structure/B13712703.png)
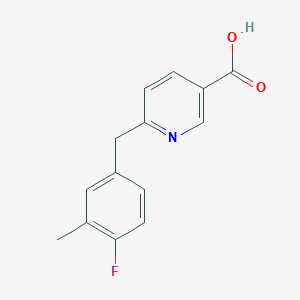

![4-O-(2,5-dioxopyrrolidin-1-yl) 1-O-[2-(2-methoxyethoxy)ethyl] butanedioate](/img/structure/B13712733.png)
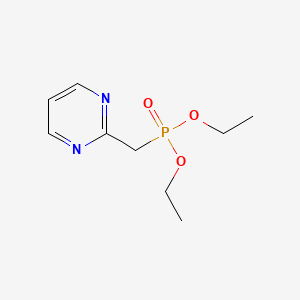
![6-(2-Chloro-6-nitrophenyl)-6-azaspiro[2.5]octane](/img/structure/B13712760.png)
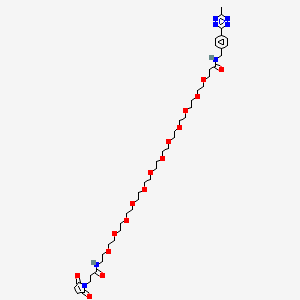
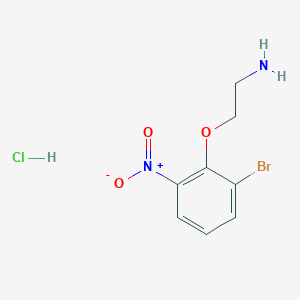
![2-[[3-Chloro-4-[cyano(phenyl)methyl]phenyl]carbamoyl]benzoic Acid](/img/structure/B13712782.png)
